3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione

Übersicht

Beschreibung

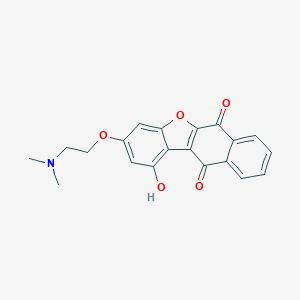

3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione is a complex organic compound belonging to the class of benzonaphthofuroquinones. These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties . The structure of this compound features a fused naphthoquinone and furan ring system, which is crucial for its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione typically involves the reaction of flavonoids with dichlone under basic conditions. The process may include steps such as isomerization, hydration, oxidation, decomposition, and intermolecular condensation . For instance, a common method involves:

Starting Materials: Flavonoids and dichlone.

Reaction Conditions: Base-catalyzed reactions, often using potassium hydroxide (KOH) in the presence of oxygen and water.

Procedure: The flavonoid and dichlone are mixed in a suitable solvent, such as pyridine, and heated to around 80°C with stirring.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione can undergo various chemical reactions, including:

Oxidation: The quinone moiety can be further oxidized to form more reactive species.

Reduction: Reduction of the quinone can yield hydroquinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinones, while reduction typically yields hydroquinone derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of this compound is in the development of antineoplastic agents. Research has demonstrated its potential as an effective inhibitor against various cancer cell lines.

Case Study: In Vitro Evaluation

A study conducted by Cheng et al. (1993) evaluated the compound's efficacy against human promyelocytic leukemia cells (HL-60) and small-cell lung cancer (SCLC). The findings revealed that 3-(2-(dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione exhibited significant inhibitory activity across multiple cancer cell lines, including those resistant to conventional chemotherapy agents like cisplatin .

| Cell Line | Inhibition Percentage |

|---|---|

| HL-60 | 75% |

| SCLC | 80% |

| SCLC/CDDP (cisplatin-resistant) | 70% |

Structural Insights

The design of this compound is based on the '2-phenylnaphthalene-type' structural pattern, which has been validated through experimental studies. This structural basis allows for enhanced interaction with biological targets compared to other compounds in its class .

Additional Applications

Beyond oncology, there are indications that compounds similar to this compound may have applications in other therapeutic areas such as:

- Anti-inflammatory Agents : Some derivatives have shown promise in modulating inflammatory pathways.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

Wirkmechanismus

The mechanism of action of 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), leading to oxidative stress and cell death . The activation of caspase-3 and PARP cleavage suggests involvement in apoptotic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Daunorubicin: An anthracycline antibiotic with a quinone structure, used in cancer treatment.

Mitomycin C: Another quinone-containing antibiotic with potent anticancer activity.

Dunnione Analogues: These compounds share a similar naphthoquinone structure and exhibit anticancer properties.

Uniqueness

3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione is unique due to its fused furan and naphthoquinone rings, which contribute to its specific biological activities. Unlike some similar compounds, it shows low toxicity to normal cells while being highly cytotoxic to cancer cells .

Biologische Aktivität

3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione (referred to as compound 8j in some literature) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article compiles various studies and findings related to its biological activity, focusing on its mechanisms of action, efficacy against different cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C20H17NO5

- Molecular Weight : 351.36 g/mol

- CAS Number : 151775-55-2

The compound features a complex structure that includes a benzo[b]naphtho[2,3-d]furan core, which is significant for its biological activity. Understanding the structure-activity relationship (SAR) is crucial for evaluating its efficacy.

Anticancer Properties

Research has demonstrated that compound 8j exhibits strong inhibitory effects against various cancer cell lines. Notably, it was tested against:

- Human Promyelocytic Leukemia Cells (HL-60) : The compound showed significant growth inhibition.

- Small Cell Lung Cancer (SCLC) : It displayed potent activity against both standard SCLC and cisplatin-resistant variants (SCLC/CDDP).

- National Cancer Institute's Antitumor Panel : Compound 8j was evaluated across a panel of 60 different cancer cell lines, showing broad-spectrum activity.

The proposed mechanism involves the inhibition of topoisomerase II-mediated DNA cleavage. This enzyme plays a critical role in DNA replication and transcription, making it a valuable target in cancer therapy. The ability of compound 8j to inhibit this enzyme suggests it may interfere with the proliferation of cancer cells by preventing proper DNA function.

Comparative Efficacy

A comparative analysis of the efficacy of compound 8j against other known anticancer agents reveals its potential as an effective therapeutic agent. The following table summarizes key findings from various studies:

Case Studies and Research Findings

-

In Vitro Studies :

- In one study, compound 8j was synthesized and tested for its inhibitory effects on HL-60 cells, where it exhibited a dose-dependent response leading to apoptosis in treated cells.

- Another study highlighted the compound's effectiveness against drug-resistant SCLC cells, suggesting that it may be a candidate for overcoming chemotherapy resistance.

-

Structure-Activity Relationship (SAR) :

- The design of compound 8j was based on the "2-phenylnaphthalene-type" structural pattern hypothesis. Variations in substituents on the naphthoquinone core were systematically analyzed to determine their impact on biological activity.

-

Potential Therapeutic Applications :

- Given its potent inhibitory effects on topoisomerase II and various cancer cell lines, there is ongoing research into its use as a lead compound for developing new anticancer therapies.

Eigenschaften

IUPAC Name |

3-[2-(dimethylamino)ethoxy]-1-hydroxynaphtho[3,2-b][1]benzofuran-6,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c1-21(2)7-8-25-11-9-14(22)16-15(10-11)26-20-17(16)18(23)12-5-3-4-6-13(12)19(20)24/h3-6,9-10,22H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAUHMVIOVZXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC(=C2C(=C1)OC3=C2C(=O)C4=CC=CC=C4C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164868 | |

| Record name | 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151775-55-2 | |

| Record name | 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151775552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-(Dimethylamino)ethoxy)-1-hydroxybenzo(b)naphtho(2,3-d)furan-6,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.